molecular formula C6H13N B15273802 N,2,2-trimethylcyclopropan-1-amine

N,2,2-trimethylcyclopropan-1-amine

Cat. No.: B15273802
M. Wt: 99.17 g/mol
InChI Key: PLJZKLHAOXVOPY-UHFFFAOYSA-N
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Description

N,2,2-trimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a nitrogen atom and three methyl groups. This compound is part of the amine family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethylcyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine under high-pressure conditions. This reaction often requires a catalyst, such as palladium or platinum, to facilitate the formation of the cyclopropane ring and the subsequent amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, halogenating agents

Major Products Formed

    Oxidation: Ketones, oxides

    Reduction: Amines, alcohols

    Substitution: Alkylated amines, halogenated compounds

Scientific Research Applications

N,2,2-trimethylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,2,2-trimethylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its small size and unique structure allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethylcyclopropan-1-amine
  • N-methylcyclopropan-1-amine
  • Cyclopropan-1-amine

Uniqueness

N,2,2-trimethylcyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropane ring enhances its steric hindrance and influences its reactivity compared to other cyclopropane amines.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,2,2-trimethylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-6(2)4-5(6)7-3/h5,7H,4H2,1-3H3

InChI Key

PLJZKLHAOXVOPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1NC)C

Origin of Product

United States

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